

# Comparative Analysis of Anticancer Agent IM156 and Other OXPHOS Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel anticancer agent IM156 with other known inhibitors of oxidative phosphorylation (OXPHOS), namely metformin, phenformin, and IACS-010759. The data presented herein is intended to offer an objective overview of their relative performance based on available preclinical and clinical findings.

## **Introduction to IM156**

IM156 is a novel, potent biguanide that acts as an inhibitor of mitochondrial protein complex 1 (PC1), a critical component of the electron transport chain involved in oxidative phosphorylation.[1] By inhibiting OXPHOS, IM156 aims to induce energetic stress and subsequent cell death in cancer cells that are highly dependent on this metabolic pathway.[2][3] Unlike the hydrophilic biguanide metformin, IM156 is more hydrophobic, which may lead to greater bioavailability in cancer cells.[1] Preclinical studies have indicated its anticancer activity in various cancer models, including glioblastoma, gastric cancer, and EGFR-mutated lung cancer.[1]

## **Quantitative Comparison of OXPHOS Inhibitors**

The following table summarizes the comparative efficacy of IM156 and other selected OXPHOS inhibitors based on key performance indicators from preclinical studies.



| Inhibitor   | Target                     | Potency in Decreasing Oxygen Consumption Rate (OCR)                                                                                        | Effect on<br>Cellular ATP<br>Production                                | Notes                                                                                                                                      |
|-------------|----------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|
| IM156       | Mitochondrial<br>Complex I | More potent than metformin and phenformin at equal concentrations[1]                                                                       | Reduces cellular ATP production more effectively than phenformin[1][4] | Does not increase extracellular acidification rate (ECAR)[1][4]. 60-fold more potent than metformin in increasing AMPK phosphorylation[5]. |
| Metformin   | Mitochondrial<br>Complex I | Less potent than IM156 and phenformin.[1][4] Anticancer activity in vitro often requires concentrations higher than achievable in vivo.[1] | Inhibits ATP production                                                | A widely used anti-diabetic drug with a favorable safety profile.[6]                                                                       |
| Phenformin  | Mitochondrial<br>Complex I | Less potent than IM156.[1][4] Stronger inhibitor of Complex I than metformin. [7]                                                          | Induces cancer<br>cell apoptosis[4]                                    | Withdrawn from<br>the market due<br>to the risk of<br>lactic acidosis.[1]                                                                  |
| IACS-010759 | Mitochondrial<br>Complex I | Potent inhibitor with an IC50 of 1.4 nM for OCR inhibition.[8]                                                                             | Induces apoptosis due to energy depletion and reduced                  | Has shown<br>antitumor activity<br>in models of AML<br>and brain cancer.                                                                   |







aspartate production.[8][9]

[8][10] Clinical trials were

discontinued due to dose-limiting toxicities.[11]

# **Signaling Pathway and Experimental Workflow**

The diagrams below illustrate the targeted signaling pathway and a typical experimental workflow for evaluating OXPHOS inhibitors.





Click to download full resolution via product page



Caption: Inhibition of Mitochondrial Complex I by IM156 and other biguanides disrupts the electron transport chain, reducing ATP production.





#### Click to download full resolution via product page

Caption: A generalized workflow for assessing mitochondrial respiration in cancer cells using an extracellular flux analyzer.

## **Experimental Protocols**

Measurement of Oxygen Consumption Rate (OCR)

This protocol provides a general framework for assessing the effect of inhibitors on mitochondrial respiration in cultured cancer cells using an extracellular flux analyzer.

## 1. Cell Plating:

Cancer cells are seeded into the wells of a specialized cell culture microplate at a
predetermined density (e.g., 25,000 cells/well) and allowed to adhere and grow for
approximately 24 hours under standard culture conditions (37°C, 5% CO2).[12]

## 2. Assay Preparation:

On the day of the assay, the standard culture medium is replaced with a specialized, unbuffered assay medium (e.g., DMEM XF assay media) supplemented with substrates like glucose, pyruvate, and glutamine.[12] The plate is then incubated in a non-CO2 incubator at 37°C for at least 30 minutes to allow the temperature and pH to stabilize.[12]

#### 3. OCR Measurement:

- The microplate is placed into an extracellular flux analyzer (e.g., Seahorse XF24).
- Basal OCR is measured to establish a baseline.
- The inhibitor of interest (e.g., IM156, metformin) is injected into the wells at the desired concentration.
- OCR is measured post-injection to determine the inhibitory effect.
- Subsequent injections of other mitochondrial modulators can be performed to assess different aspects of mitochondrial function. These often include:



- Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
- FCCP (carbonyl cyanide p-(trifluoromethoxy) phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential, to measure maximal respiration.[12]
- Rotenone and Antimycin A: Inhibitors of Complex I and III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[13]

#### 4. Data Analysis:

The OCR values are typically normalized to cell number or protein content in each well. The
data is then analyzed to determine the extent of OCR inhibition by the test compound
compared to controls.

# Comparative Analysis of Anticancer Agent AEG35156 and its Therapeutic Context

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the anticancer agent AEG35156, an antisense oligonucleotide targeting the X-linked inhibitor of apoptosis protein (XIAP). The focus is on its mechanism of action and its performance in combination with standard chemotherapy.

## **Introduction to AEG35156**

AEG35156 is a second-generation antisense oligonucleotide designed to selectively block the expression of XIAP.[14] XIAP is a key member of the inhibitor of apoptosis (IAP) protein family and is a potent endogenous inhibitor of caspases 3, 7, and 9, which are crucial executioners of apoptosis.[14][15] Many cancers overexpress XIAP, which contributes to chemoresistance.[16] By reducing XIAP levels, AEG35156 aims to lower the threshold for apoptosis, thereby inducing cancer cell death or sensitizing them to the effects of cytotoxic drugs.[14]

## Performance and Efficacy of AEG35156

The following table summarizes the key findings regarding the efficacy of AEG35156 from preclinical and clinical studies.



| Agent/Combin ation                                     | Target                                     | Efficacy Metric                                         | Results                                                                                                                                  | Notes                                                                                                    |
|--------------------------------------------------------|--------------------------------------------|---------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|
| AEG35156                                               | XIAP mRNA                                  | XIAP mRNA<br>knockdown                                  | Dose-dependent<br>knockdown. At<br>350 mg/m², a<br>median maximal<br>knockdown of<br>90% was<br>observed in<br>patients with<br>AML.[16] | Demonstrates target engagement in both preclinical models and patients.[17]                              |
| AEG35156 in combination with Idarubicin and Cytarabine | XIAP mRNA and<br>DNA<br>replication/repair | Overall<br>Response Rate<br>(CR/CRp) in AML             | 47% (15 of 32 patients) in the high-dose AEG35156 group, compared to 4% (1 of 24) in the low-dose groups.[16]                            | Suggests a<br>synergistic effect<br>with standard<br>chemotherapy in<br>relapsed/refracto<br>ry AML.[16] |
| AEG35156 in combination with Docetaxel                 | XIAP mRNA and<br>microtubule<br>stability  | Tumor Growth<br>Inhibition                              | Dramatically reduced tumor growth rate in a human lung carcinoma xenograft model, particularly at suboptimal docetaxel doses. [17]       | Preclinical evidence of synergy with taxane-based chemotherapy.                                          |
| Gemcitabine                                            | DNA synthesis                              | Overall Survival (as monotherapy for pancreatic cancer) | Median OS of<br>6.6 - 6.8 months<br>in landmark<br>trials.[18]                                                                           | A standard-of-<br>care<br>chemotherapy<br>for various solid<br>tumors, including                         |





pancreatic cancer.[18]

# **Signaling Pathway and Experimental Workflow**

The diagrams below illustrate the apoptosis signaling pathways targeted by XIAP and a general workflow for evaluating the efficacy of an antisense oligonucleotide.



# Intrinsic and Extrinsic Apoptosis Pathways



Click to download full resolution via product page



Caption: AEG35156 reduces XIAP levels, thereby relieving the inhibition of caspases and promoting apoptosis through both intrinsic and extrinsic pathways.





#### Click to download full resolution via product page

Caption: A generalized workflow to assess the molecular and cellular effects of the antisense oligonucleotide AEG35156.

## **Experimental Protocols**

Assessment of XIAP mRNA Knockdown by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines a standard method for quantifying the reduction of target mRNA levels following treatment with an antisense oligonucleotide.

- 1. Cell Treatment:
- Cancer cell lines are cultured to a suitable confluency and treated with AEG35156 at various concentrations and for different durations. Appropriate vehicle-treated cells serve as controls.
- 2. RNA Extraction:
- Total RNA is isolated from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry.
- 3. Reverse Transcription:
- An equal amount of total RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
- 4. Quantitative PCR:
- The cDNA is used as a template for real-time PCR with primers specific for the XIAP gene and a suitable housekeeping gene (e.g., GAPDH, β-actin) for normalization. The PCR reaction includes a fluorescent dye (e.g., SYBR Green) or a specific probe that allows for the real-time monitoring of DNA amplification.
- 5. Data Analysis:



 The cycle threshold (Ct) values are determined for both the XIAP and the housekeeping gene in each sample. The relative expression of XIAP mRNA is calculated using the ΔΔCt method, where the expression in AEG35156-treated samples is compared to the vehicletreated controls. The percentage of XIAP knockdown is then calculated.[16]

## References

- 1. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Oxidative Phosphorylation on Cancer Drug Resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. preprints.org [preprints.org]
- 5. immunomet.com [immunomet.com]
- 6. Combination of metformin and phenformin synergistically inhibits proliferation and hTERT expression in human breast cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. rondepinho.com [rondepinho.com]
- 9. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of XIAP antisense to cancer and other proliferative disorders: development of AEG35156/ GEM640 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pulling the plug on a cancer cell by eliminating XIAP with AEG35156 PubMed [pubmed.ncbi.nlm.nih.gov]



- 16. Phase I/II Trial of AEG35156 X-Linked Inhibitor of Apoptosis Protein Antisense Oligonucleotide Combined With Idarubicin and Cytarabine in Patients With Relapsed or Primary Refractory Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Real-world comparative effectiveness of nab-paclitaxel plus gemcitabine versus FOLFIRINOX in advanced pancreatic cancer: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of Anticancer Agent IM156 and Other OXPHOS Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377034#anticancer-agent-156-comparative-analysis-with-known-inhibitors]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com